1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a carboxylic acid group and a 3-fluorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the 3-fluorophenoxyethyl intermediate. This intermediate is then reacted with piperidine and subsequently carboxylated to introduce the carboxylic acid group. Common reagents used in these reactions include fluorobenzene derivatives, piperidine, and carboxylating agents such as carbon dioxide or carboxylic acid derivatives. The reactions are often carried out under controlled conditions, including specific temperatures and solvents, to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxyethyl group can enhance the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
1-(2-(4-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid: Similar structure but with a fluorine atom at the 4-position of the phenoxy group.
1-(2-(3-Chlorophenoxy)ethyl)piperidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-(2-(3-Methoxyphenoxy)ethyl)piperidine-4-carboxylic acid: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: 1-(2-(3-Fluorophenoxy)ethyl)piperidine-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[2-(3-fluorophenoxy)ethyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c15-12-2-1-3-13(10-12)19-9-8-16-6-4-11(5-7-16)14(17)18/h1-3,10-11H,4-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWBNRYEKNQRBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CCOC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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